molecular formula C10H16N4O2 B13456455 Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate

Katalognummer: B13456455
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: SILURIZYFPOAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a tetrahydropyridine ring

Vorbereitungsmethoden

The synthesis of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the azidation of a suitable precursor. One common method involves the reaction of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Analyse Chemischer Reaktionen

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other azido compounds and tetrahydropyridine derivatives:

The uniqueness of this compound lies in its azido functionality, which imparts distinct reactivity and potential for diverse applications in organic synthesis and bioconjugation.

Eigenschaften

Molekularformel

C10H16N4O2

Molekulargewicht

224.26 g/mol

IUPAC-Name

tert-butyl 4-azido-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h4H,5-7H2,1-3H3

InChI-Schlüssel

SILURIZYFPOAIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.